2-cyclopropyl-3-Pyridinemethanol

Catalog No.
S15981550
CAS No.
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-3-Pyridinemethanol

Product Name

2-cyclopropyl-3-Pyridinemethanol

IUPAC Name

(2-cyclopropylpyridin-3-yl)methanol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c11-6-8-2-1-5-10-9(8)7-3-4-7/h1-2,5,7,11H,3-4,6H2

InChI Key

MGSVTWUKOYDADV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC=N2)CO

2-Cyclopropyl-3-Pyridinemethanol is a chemical compound characterized by the presence of a cyclopropyl group attached to a pyridine ring and a hydroxymethyl group. Its molecular formula is C10_{10}H12_{12}N, and it features a pyridine ring that contributes to its unique chemical properties. This compound has garnered interest in both synthetic chemistry and medicinal applications due to its structural attributes that may influence biological activity.

The chemical reactivity of 2-Cyclopropyl-3-Pyridinemethanol includes several types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as ketones.
  • Reduction: The pyridine ring can undergo reduction, potentially yielding piperidine derivatives.
  • Substitution: The hydroxyl group is susceptible to substitution reactions, allowing for the introduction of various functional groups, including halides or amines.

Common reagents used in these reactions include:

  • Oxidation: Chromium trioxide or potassium permanganate under acidic conditions.
  • Reduction: Palladium on carbon or lithium aluminum hydride.
  • Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Synthesis of 2-Cyclopropyl-3-Pyridinemethanol typically involves cyclopropylation of pyridine derivatives. A common method includes:

  • Cyclopropylation Reaction: Reacting 3-pyridinemethanol with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
  • Solvent Conditions: The reaction is often conducted in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures to enhance yield and purity.

Industrial production methods mirror these synthetic routes but utilize optimized conditions for scalability and efficiency, such as continuous flow synthesis.

2-Cyclopropyl-3-Pyridinemethanol has potential applications in various fields:

  • Pharmaceuticals: The compound is being explored for therapeutic applications, particularly in treating inflammatory diseases and possibly cancer due to its biological activity.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of novel drugs and materials .

Studies on the interactions of 2-Cyclopropyl-3-Pyridinemethanol with biological targets are ongoing. Initial findings indicate that it may bind to specific enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, particularly in inflammation and neurotransmitter pathways. Further research is necessary to elucidate the precise molecular targets involved.

Several compounds share structural similarities with 2-Cyclopropyl-3-Pyridinemethanol. These include:

  • Cyclopropyl-3-Pyridinemethanone
  • Cyclopropyl-3-Piperidinemethanol
  • Cyclopropyl-3-Pyridinemethyl Chloride

Uniqueness

The uniqueness of 2-Cyclopropyl-3-Pyridinemethanol lies in its specific combination of the cyclopropyl group with the pyridine structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable candidate for further research and application development .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

149.084063974 g/mol

Monoisotopic Mass

149.084063974 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types